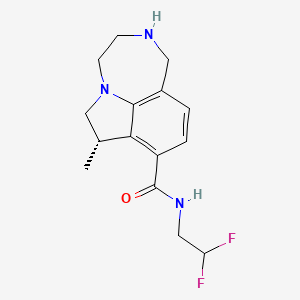

(S)-Bexicaserin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H19F2N3O |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(3S)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |

InChI |

InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m1/s1 |

InChI Key |

KGOOOHQKLRUVSF-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |

Canonical SMILES |

CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Bexicaserin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bexicaserin, also known as LP352, is a potent and selective serotonin 5-HT2C receptor agonist currently under investigation for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, is a key characteristic that potentially minimizes the risk of adverse effects such as hallucinations and cardiac valvulopathy, which have been associated with less selective serotonergic agents.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is a tricyclic diazepine derivative. Its chemical structure and identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro-[3][4]diazepino[6,7,1-hi]indole-8-carboxamide |

| CAS Number | 2035818-21-2 |

| Molecular Formula | C₁₅H₁₉F₂N₃O |

| Molecular Weight | 295.33 g/mol |

| SMILES String | C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |

| InChI Key | KGOOOHQKLRUVSF-VIFPVBQESA-N |

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound is provided in the tables below.

Table 3.1: Physicochemical Properties

| Property | Value | Source |

| pKa | 8.4 | |

| Solubility | DMSO: 50 mg/mL (169.30 mM) | |

| In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL |

Table 3.2: Pharmacological Properties

| Property | Value | Source |

| Mechanism of Action | Selective 5-HT2C receptor agonist | |

| Binding Affinity (Ki) for human 5-HT2C Receptor | 44 nM | |

| Functional Agonist Activity (EC50) | ~3 nM | |

| Selectivity | >227-fold selective for 5-HT2C over 5-HT2A and 5-HT2B receptors |

Table 3.3: Pharmacokinetic Properties (Human)

| Property | Value | Source |

| Time to Maximum Concentration (Tmax) | 1.02 - 1.54 hours | |

| Terminal Elimination Half-life | 5 - 7 hours |

Signaling Pathway

This compound exerts its effects by activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq/11 protein pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Lundbeck to present new data on bexicaserin at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]

(S)-Bexicaserin: A Deep Dive into its Mechanism of Action in Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Bexicaserin (formerly LP352) is an investigational, orally administered, selective agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor, currently in late-stage clinical development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in epilepsy, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction: The Role of the 5-HT2C Receptor in Epilepsy

The serotonergic system, through its diverse array of receptors, plays a crucial modulatory role in neuronal excitability. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for epilepsy.[3][4] Preclinical evidence strongly suggests that activation of 5-HT2C receptors suppresses neuronal network hyperexcitability and seizure activity. This is supported by observations that mice lacking the 5-HT2C receptor exhibit increased susceptibility to seizures. The therapeutic potential of targeting this receptor lies in its ability to modulate key neurotransmitter systems implicated in the pathophysiology of epilepsy.

Molecular Profile of this compound

This compound is characterized by its high selectivity and agonist activity at the 5-HT2C receptor. This selectivity is a key attribute, minimizing off-target effects that can be associated with other serotonergic agents.

Binding Affinity and Selectivity

Quantitative data from in vitro binding assays demonstrate the potent and selective interaction of this compound with the human 5-HT2C receptor.

| Parameter | Value | Reference |

| Binding Affinity (Ki) at 5-HT2C Receptor | 44 nM | |

| Selectivity over 5-HT2A Receptor | >227-fold | |

| Selectivity over 5-HT2B Receptor | >227-fold | |

| Inhibition of Ligand Binding to 5-HT2C Receptor | 88% and 99.8% in separate assays |

Core Mechanism of Action: A Multi-faceted Approach

The anti-seizure efficacy of this compound is believed to be mediated through a combination of downstream effects following the activation of the 5-HT2C receptor. The primary mechanisms involve the modulation of GABAergic neurotransmission and the inhibition of voltage-gated calcium channels.

Modulation of GABAergic Neurotransmission

A key aspect of this compound's mechanism of action is its ability to enhance inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Activation of 5-HT2C receptors, which are located on GABAergic interneurons, leads to an increase in their firing rate. This, in turn, results in a greater release of GABA, leading to hyperpolarization of postsynaptic neurons and a reduction in overall neuronal excitability.

Inhibition of CaV3 T-type Calcium Channels

Emerging evidence suggests that the activation of 5-HT2C receptors can lead to the inhibition of CaV3 T-type calcium channels. These channels are known to play a role in the generation of abnormal neuronal firing patterns associated with seizures. By inhibiting these channels, this compound may further contribute to the suppression of seizure activity. The precise molecular linkage between 5-HT2C receptor activation and CaV3 channel inhibition is an area of ongoing investigation.

Signaling Pathway of this compound

Upon binding to the 5-HT2C receptor, this compound initiates a cascade of intracellular signaling events. The 5-HT2C receptor is primarily coupled to the Gq/G11 family of G-proteins.

Preclinical Evidence of Efficacy

The anti-seizure potential of this compound has been demonstrated in various preclinical models of epilepsy. These models are crucial for understanding the drug's efficacy across different seizure types and underlying pathologies.

Audiogenic Seizure Model in DBA/2 Mice

This model utilizes sound-induced seizures in a genetically susceptible mouse strain to evaluate the efficacy of anti-seizure medications.

Experimental Protocol:

-

Animal Model: DBA/2 mice, known for their susceptibility to audiogenic seizures.

-

Seizure Induction: Mice are exposed to a high-intensity acoustic stimulus (e.g., from a sonicator or a speaker generating a specific frequency).

-

Behavioral Assessment: Seizure severity is scored based on a standardized scale, observing behaviors such as wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.

-

Electrophysiological Recording (Optional): Electroencephalography (EEG) can be used to monitor brain activity during the seizure.

-

Drug Administration: this compound or a vehicle control is administered prior to the acoustic stimulus.

-

Outcome Measures: The primary outcomes are the reduction in seizure severity scores and the prevention of seizure-induced mortality.

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model

The GAERS model is a well-established model for studying absence seizures, a non-convulsive seizure type.

Experimental Protocol:

-

Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS), which spontaneously exhibit absence-like seizures.

-

Electrophysiological Recording: EEG is the primary method for detecting and quantifying the characteristic spike-and-wave discharges associated with absence seizures.

-

Behavioral Assessment: Behavioral arrest, a hallmark of absence seizures, is observed and correlated with EEG recordings.

-

Drug Administration: this compound or a vehicle control is administered, and its effect on the frequency and duration of spike-and-wave discharges is measured.

-

Outcome Measures: The key endpoint is the reduction in the total time spent in spike-and-wave discharges.

Clinical Development Program

This compound is currently being evaluated in a global Phase 3 clinical program for the treatment of seizures in patients with DEEs.

The PACIFIC Study (Phase 1b/2a)

The PACIFIC study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and efficacy of this compound in patients with DEEs.

Experimental Protocol (NCT05364021):

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 52 participants aged 12 to 65 years with a diagnosis of a DEE (including Dravet syndrome and Lennox-Gastaut syndrome) and experiencing at least four countable motor seizures per month.

-

Intervention: Participants received this compound or a placebo, titrated to a maximum tolerated dose, in addition to their stable regimen of 1 to 4 concomitant anti-seizure medications.

-

Treatment Duration: A 15-day titration period followed by a 60-day maintenance period.

-

Primary Outcome Measures: Safety and tolerability, and the change from baseline in the frequency of countable motor seizures.

-

Key Efficacy Finding: The open-label extension of the PACIFIC trial showed a median reduction of 59.3% in countable motor seizure frequency over 52 weeks.

The DEEp Program (Phase 3)

The ongoing Phase 3 program consists of two pivotal trials: DEEpSEA and DEEpOCEAN.

DEEpSEA Study (NCT06660394):

-

Focus: Treatment of seizures associated with Dravet Syndrome.

-

Design: Global, randomized, double-blind, placebo-controlled.

-

Participants: Approximately 160 participants aged 2 years and older with Dravet Syndrome.

-

Protocol: Includes a 5-week screening period, a 3-week dose titration period, and a 12-week maintenance period. Eligible participants can enroll in a 52-week open-label extension.

DEEpOCEAN Study (NCT06719141):

-

Focus: Treatment of seizures associated with a broad range of DEEs (including Lennox-Gastaut Syndrome).

-

Design: Global, randomized, double-blind, placebo-controlled.

-

Participants: Approximately 320 participants aged 2 to 65 years with various DEEs.

-

Protocol: Similar to the DEEpSEA study, it includes screening, titration, and maintenance periods, with an option for an open-label extension.

Quantitative Clinical Trial Data

The following table summarizes the key efficacy data from the PACIFIC trial's open-label extension.

| Trial Phase | Patient Population | N | Primary Efficacy Endpoint | Result | Reference |

| PACIFIC OLE | Developmental and Epileptic Encephalopathies (DEEs) | 41 | Median % reduction in countable motor seizure frequency at 52 weeks | 59.3% | |

| PACIFIC OLE | DEEs | 41 | % of participants with ≥50% reduction in countable motor seizures | 55% |

Conclusion

This compound represents a targeted therapeutic approach for the treatment of difficult-to-control seizures in patients with DEEs. Its high selectivity for the 5-HT2C receptor and its multifaceted mechanism of action, primarily through the modulation of GABAergic neurotransmission and potential inhibition of CaV3 calcium channels, provide a strong rationale for its continued clinical development. The robust preclinical data and promising results from the PACIFIC clinical trial underscore the potential of this compound to address a significant unmet medical need in the epilepsy community. The ongoing Phase 3 DEEp program will be critical in further defining its efficacy and safety profile.

References

The Pharmacological Profile of (S)-Bexicaserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Bexicaserin, also known as LP352, is a potent and highly selective serotonin 5-HT2C receptor agonist currently under investigation for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its mechanism of action centers on the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This activation is believed to modulate GABAergic neurotransmission, thereby suppressing the central hyperexcitability that underlies seizure activity.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional activity, selectivity, and the methodologies used in its preclinical and clinical evaluation.

Introduction

Developmental and epileptic encephalopathies represent a group of severe seizure disorders with limited therapeutic options. This compound has emerged as a promising therapeutic candidate due to its specific targeting of the 5-HT2C receptor. Unlike less selective serotonergic agents, this compound exhibits negligible affinity for the 5-HT2A and 5-HT2B receptors, which is significant as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy.[2] The high selectivity of this compound suggests a favorable safety profile, a critical consideration in the development of new anti-seizure medications.

Mechanism of Action & Signaling Pathway

This compound is a selective agonist of the serotonin 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability.

Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of this compound for the human 5-HT2C receptor. These assays demonstrated a high binding affinity with a Ki value of 44 nM.[1]

| Receptor | Ligand | Ki (nM) |

| Human 5-HT2C | This compound | 44 |

Table 1: Binding Affinity of this compound for the Human 5-HT2C Receptor

Receptor Selectivity

This compound exhibits a high degree of selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. Studies have shown a greater than 227-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. This high selectivity is a key feature of its pharmacological profile, minimizing the potential for off-target effects.

| Receptor | Selectivity vs. 5-HT2C |

| 5-HT2A | >227-fold |

| 5-HT2B | >227-fold |

Table 2: Selectivity Profile of this compound

Functional Activity

Functional assays, such as inositol phosphate (IP) accumulation and dynamic mass redistribution (DMR) assays, have confirmed that this compound acts as an agonist at the 5-HT2C receptor. These assays measure the downstream signaling events following receptor activation.

Clinical Efficacy

Clinical trials have provided evidence for the efficacy of this compound in reducing seizure frequency in patients with DEEs. The Phase 1b/2a PACIFIC trial and its open-label extension demonstrated a significant median reduction in countable motor seizures.

| Trial | Patient Population | Treatment | Median Seizure Reduction |

| PACIFIC OLE | DEEs | This compound | 59.3% |

Table 3: Clinical Efficacy of this compound in Developmental and Epileptic Encephalopathies

Experimental Protocols

Radioligand Binding Assay

The following provides a representative protocol for a radioligand binding assay to determine the affinity of this compound for the 5-HT2C receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the human 5-HT2C receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

Radioligand (e.g., [3H]-mesulergine or [125I]-DOI).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the human 5-HT2C receptor.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand, varying concentrations of this compound (competitor), and the cell membrane preparation.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known 5-HT2C ligand) from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This protocol outlines a method for assessing the agonist activity of this compound at the 5-HT2C receptor by measuring the accumulation of inositol phosphates.

Objective: To determine the EC50 value of this compound for the stimulation of inositol phosphate production in cells expressing the human 5-HT2C receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

[3H]-myo-inositol.

-

Cell culture medium.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

-

This compound.

-

Quenching solution (e.g., ice-cold 0.1 M formic acid).

-

Anion exchange chromatography columns.

-

Elution buffers.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Labeling:

-

Plate HEK293 cells expressing the human 5-HT2C receptor in 24-well plates.

-

Incubate the cells with [3H]-myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Agonist Stimulation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for a short period.

-

Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding quenching solution to each well.

-

Collect the cell lysates.

-

-

Separation of Inositol Phosphates:

-

Apply the lysates to anion exchange chromatography columns.

-

Wash the columns to remove free [3H]-myo-inositol.

-

Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

-

Quantification:

-

Add the eluates to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates produced against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Drug Development and Clinical Advancement

The development of this compound has progressed from preclinical studies to late-stage clinical trials.

Preclinical studies in various seizure models demonstrated the potential anti-seizure efficacy of this compound. This was followed by Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. The Phase 1b/2a PACIFIC trial provided the first evidence of its efficacy in patients with DEEs. This compound is currently in Phase 3 clinical trials, including the DEEp SEA study, to further evaluate its efficacy and safety in specific DEE populations like Dravet syndrome.

Conclusion

This compound is a highly selective 5-HT2C receptor agonist with a well-defined pharmacological profile. Its potent agonistic activity at the 5-HT2C receptor, coupled with its high selectivity over other serotonin receptor subtypes, makes it a promising therapeutic candidate for the treatment of developmental and epileptic encephalopathies. The ongoing Phase 3 clinical trials will provide further insights into its clinical utility and safety in this patient population with a high unmet medical need. The detailed experimental protocols and comprehensive data presented in this guide offer valuable information for researchers and drug development professionals working in the field of epilepsy and serotonergic modulation.

References

(S)-Bexicaserin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bexicaserin, also known as LP352, is an investigational selective serotonin 5-HT2C receptor superagonist currently under development for the treatment of developmental and epileptic encephalopathies (DEEs), a group of severe, rare epilepsy disorders.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological profile of this compound, tailored for professionals in the field of drug development and neuroscience.

Discovery and Medicinal Chemistry

The discovery of this compound originated from the optimization of a 6,5,7-tricyclic benzodiazepine scaffold.[2][3] The primary goal of the medicinal chemistry effort was to develop a highly selective 5-HT2C receptor agonist, minimizing off-target effects at the 5-HT2A and 5-HT2B receptors, which are associated with undesirable side effects, including cardiac valvulopathy.[1][2]

The introduction of a secondary amide substituent into the tricyclic core was a key molecular modification that conferred unprecedented selectivity for the 5-HT2C receptor. An early lead compound, while potent, exhibited a short in vivo half-life. Subsequent structural modifications focused on reducing renal clearance, leading to the identification of (+)-19m, later named Bexicaserin. This compound demonstrated excellent oral bioavailability, good central nervous system penetration, and a favorable pharmacokinetic profile.

Synthesis Pathway

The synthesis of Bexicaserin has been described in patent literature, outlining a multi-step process to construct the complex tricyclic core and introduce the necessary functional groups. The final step to obtain the enantiomerically pure this compound involves chiral separation of the racemic mixture.

Representative Synthesis Scheme

A representative synthesis of racemic Bexicaserin is outlined below. It should be noted that for the production of the final drug substance, an enantioselective synthesis or a resolution step is required to isolate the (S)-enantiomer.

Step 1: Formation of the Tricyclic Core

The synthesis typically begins with the construction of the indoline-diazepine core. This can be achieved through a multi-step sequence starting from a substituted indole derivative.

Step 2: Amide Coupling

Once the tricyclic core with a carboxylic acid functionality is synthesized, an amide coupling reaction is performed with 2,2-difluoroethanamine to introduce the side chain.

Step 3: Chiral Separation

The resulting racemic mixture of Bexicaserin is then subjected to chiral chromatography to separate the (S) and (R) enantiomers, yielding the desired this compound.

Mechanism of Action

This compound is a highly selective and potent superagonist of the serotonin 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/G11 proteins. This initiates a downstream signaling cascade that is believed to contribute to its anticonvulsant effects.

Activation of the 5-HT2C receptor by this compound is thought to modulate neuronal excitability through several mechanisms. One proposed downstream effect is the inhibition of CaV3 calcium channels, which are responsible for T-type calcium currents. These currents are implicated in the high-frequency burst firing of neurons, a pattern of activity that is often upregulated in epileptic conditions and can serve as a trigger for seizures. By dampening this aberrant neuronal firing, this compound is hypothesized to reduce seizure frequency.

Signaling Pathway Diagram

References

- 1. Control of sensory neuron excitability by serotonin involves 5HT2C receptors and Ca2+-activated chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]

- 3. researchgate.net [researchgate.net]

In Vitro Binding Affinity of (S)-Bexicaserin to Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of (S)-Bexicaserin, a selective serotonin 5-HT2C receptor agonist, to human serotonin receptor subtypes. The data presented herein is crucial for understanding the compound's mechanism of action, selectivity profile, and potential therapeutic applications.

Quantitative Binding Affinity Data

This compound demonstrates high affinity and selectivity for the human 5-HT2C receptor. In competitive radioligand binding assays, this compound potently displaces ligands from the 5-HT2C receptor, while showing significantly lower affinity for the 5-HT2A and 5-HT2B receptor subtypes. This selectivity is a key characteristic of the compound, potentially minimizing off-target effects associated with non-selective serotonergic agents.

The binding affinity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. 5-HT2C |

| 5-HT2C | 44 nM[1] | - |

| 5-HT2A | > 9,988 nM | > 227-fold[1] |

| 5-HT2B | > 9,988 nM | > 227-fold[1] |

*Calculated based on the reported >227-fold selectivity over the 5-HT2A and 5-HT2B receptors.[1]

Experimental Protocols

The binding affinity of this compound to serotonin receptors was determined using in vitro competition radioligand binding assays.[1] The following provides a detailed methodology representative of such experiments.

Objective

To determine the binding affinity (Ki) of this compound for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials

-

Receptor Source: Membranes from mammalian cells (e.g., HEK293 or CHO cells) stably expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Radioligands:

-

For 5-HT2A: [³H]-Ketanserin or [¹²⁵I]-DOI

-

For 5-HT2B: [³H]-LSD or [³H]-Mesulergine

-

For 5-HT2C: [¹²⁵I]-DOI or [³H]-Mesulergine

-

-

This compound: Test compound at various concentrations.

-

Assay Buffer: Typically a buffered solution (e.g., 50 mM Tris-HCl) at physiological pH containing ions such as MgCl₂.

-

Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methods

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value for the receptor) is incubated with the receptor-containing membranes.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

-

The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Workflow for Radioligand Binding Assay

Signaling Pathway: 5-HT2C Receptor Activation

Canonical 5-HT2C Receptor Signaling Pathway

Conclusion

The in vitro binding data clearly establish this compound as a potent and highly selective 5-HT2C receptor agonist. Its significant selectivity over the 5-HT2A and 5-HT2B receptors suggests a favorable profile with a reduced likelihood of off-target effects mediated by these other receptor subtypes. This pharmacological profile, determined through rigorous in vitro binding assays, supports the further investigation of this compound for therapeutic indications where the modulation of the 5-HT2C receptor is desired. The understanding of its interaction with the 5-HT2C receptor and the subsequent signaling cascade provides a solid foundation for its clinical development.

References

Preclinical Profile of (S)-Bexicaserin: A Novel 5-HT2C Receptor Agonist for Seizure Management

(S)-Bexicaserin (formerly LP352) is an investigational selective serotonin 5-HT2C receptor superagonist currently under development for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1] This technical guide provides a comprehensive overview of the preclinical evidence supporting the anti-seizure potential of this compound, detailing its mechanism of action, and summarizing its efficacy in various animal models of epilepsy.

Mechanism of Action

This compound exerts its anticonvulsant effects through the potent and selective activation of the 5-HT2C receptor.[2] This G-protein coupled receptor is primarily expressed in the central nervous system and is known to play a modulatory role in neuronal excitability. The proposed mechanism of action involves the modulation of GABAergic neurotransmission, leading to a suppression of central hyperexcitability.[3][4] Activation of 5-HT2C receptors has been demonstrated to inhibit CaV3 calcium channels, which are responsible for the T-type calcium current.[1] This current is crucial for the high-frequency burst firing of neurons, a pattern that is often upregulated in epileptic conditions and can serve as a trigger for seizures. By dampening this neuronal firing, this compound is thought to reduce the likelihood of seizure initiation and propagation. Due to its high selectivity for the 5-HT2C receptor and negligible affinity for the 5-HT2A and 5-HT2B receptors, this compound is not expected to carry the risk of cardiac valvulopathy associated with less selective serotonergic agents like fenfluramine.

Preclinical Efficacy in Seizure Models

This compound has demonstrated broad anti-epileptic activity in a variety of preclinical seizure models, indicating its potential to be effective against seizures arising from diverse underlying causes, including genetic mutations, reduced GABAergic signaling, and excessive glutamatergic excitation.

Zebrafish Larvae Models

Zebrafish larvae are a valuable tool for studying epilepsy due to their genetic tractability and suitability for high-throughput screening. This compound has shown significant efficacy in several zebrafish models of seizures.

In a model of Dravet Syndrome using zebrafish larvae with a mutation in the scn1Lab gene (the fish ortholog of the human SCN1A gene), this compound treatment led to a reduction in both locomotor activity and brain epileptiform events. Specifically, it demonstrated an 84% reduction in the frequency of these events and an 85% reduction in their mean cumulative duration.

Furthermore, in a model of temporal lobe epilepsy where seizures were induced by kainic acid (KA), a glutamate receptor agonist, this compound produced an 82.4% reduction in brain seizure activity.

Murine Models

This compound has also been evaluated in several mouse models of epilepsy, demonstrating its anti-seizure effects in mammals.

In a model of generalized epilepsy, myoclonic and tonic-clonic seizures were induced in mice through the intravenous administration of pentylenetetrazol (PTZ), a GABA-A receptor antagonist. Oral administration of this compound prior to PTZ resulted in a dose-dependent increase in the time to the first myoclonic twitch and the onset of generalized clonus.

This compound has also shown promise in a mouse model of Sudden Unexpected Death in Epilepsy (SUDEP), a significant cause of mortality in epilepsy patients. In DBA/1 mice, which are susceptible to audiogenic (sound-induced) seizures that can lead to respiratory arrest, this compound dose-dependently decreased the incidence of all seizure types and, at a high enough dose, completely prevented respiratory arrest.

The efficacy of this compound has also been noted in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, indicating its potential to treat absence seizures.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in various seizure models.

Table 1: Efficacy of this compound in Zebrafish Seizure Models

| Model | Seizure Induction | Key Finding | Reference |

| Dravet Syndrome Model (scn1Lab-/-) | Genetic Mutation | 84% reduction in epileptiform event frequency; 85% reduction in mean cumulative duration of events. | |

| Temporal Lobe Epilepsy Model | Kainic Acid (KA) | 82.4% reduction in brain seizure activity. |

Table 2: Efficacy of this compound in Murine Seizure Models

| Model | Seizure Induction | Key Finding | Reference |

| Generalized Epilepsy Model | Pentylenetetrazol (PTZ) | Dose-dependent increase in time to first myoclonic twitch and generalized clonus. | |

| SUDEP Model (DBA/1 mice) | Audiogenic Stimulus | Dose-dependent decrease in seizure incidence and prevention of respiratory arrest. | |

| Absence Epilepsy Model | Genetic (GAERS) | Reduction in absence seizures. |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Zebrafish Seizure Models

-

Dravet Syndrome Model:

-

Animals: Zebrafish larvae with a mutation in the scn1Lab gene (scn1Lab-/-).

-

Procedure: Larvae were treated with either this compound or a vehicle control.

-

Endpoints: Motor behavior was measured using an automated tracking device, and brain epileptiform activity was recorded.

-

-

Kainic Acid (KA) Model:

-

Animals: Wild-type zebrafish larvae.

-

Procedure: Larvae were treated with kainic acid to induce seizures. Subsequently, the larvae were exposed to this compound.

-

Endpoints: Brain epileptiform activity was recorded to assess the effects of the compound.

-

Murine Seizure Models

-

Pentylenetetrazol (PTZ) Model:

-

Animals: Mice (strain not specified in the provided results).

-

Procedure: this compound was administered orally prior to the intravenous injection of PTZ.

-

Endpoints: The time to the first myoclonic twitch and the time of onset to generalized clonus were recorded.

-

-

Audiogenic Seizure (SUDEP) Model:

-

Animals: Mixed-sex, 23-24-day-old DBA/1 mice.

-

Priming Phase: To induce seizure susceptibility, mice underwent a priming phase consisting of a single presentation of a 110-120 dB tone daily for three consecutive days. Mice that exhibited respiratory arrest on the second and third days were used for testing.

-

Testing Phase: On the fourth day, epileptic mice were orally administered either a vehicle or this compound. A tone presentation was given at specified time points post-treatment.

-

Endpoints: The incidence of and latency to different seizure types (wild running, clonic seizures, tonic seizures) and respiratory arrest were recorded.

-

Conclusion

The preclinical data for this compound provide a strong rationale for its continued development as a novel anti-seizure medication. Its selective 5-HT2C receptor agonism presents a targeted approach to modulating neuronal excitability. The consistent efficacy demonstrated across a range of mechanistically diverse preclinical models, including those for genetic and chemically-induced seizures, as well as for absence seizures and SUDEP, suggests a broad therapeutic potential for this compound in treating various forms of epilepsy. Further clinical investigation is warranted to establish its safety and efficacy in patients with developmental and epileptic encephalopathies.

References

- 1. bexicaserin reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]

- 2. Evaluating bexicaserin for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lp352, a 5-ht2c superagonist, has broad antiepileptic activity in preclinical seizure models [aesnet.org]

- 4. X-linked serotonin 2C receptor is associated with a non-canonical pathway for sudden unexpected death in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Bexicaserin: An In-depth Technical Guide on its Indirect Modulation of GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Bexicaserin is a highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently under investigation for the treatment of developmental and epileptic encephalopathies (DEEs). Its therapeutic potential stems from its ability to suppress central hyperexcitability through the modulation of GABAergic neurotransmission. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its indirect influence on the GABAergic system. Quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows are presented to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action: Indirect Modulation of GABAergic Neurotransmission

This compound does not directly bind to GABAA receptors. Instead, its primary mechanism of action is the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs). Evidence suggests that these 5-HT2C receptors are expressed on GABAergic interneurons. By activating these receptors, this compound enhances the activity of these inhibitory interneurons, leading to an increased release of gamma-aminobutyric acid (GABA) in specific brain regions. This, in turn, potentiates GABAergic signaling and contributes to the suppression of the neuronal hyperexcitability that underlies seizure activity.

The signaling cascade initiated by the activation of the 5-HT2C receptor by this compound involves the Gq/11 protein, which subsequently activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ in GABAergic interneurons is a key step that facilitates the release of GABA into the synapse.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the 5-HT2C receptor. It is important to reiterate that there is no evidence to suggest direct binding of this compound to GABAA receptors.

| Parameter | Value | Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | 44 nM | Human 5-HT2C Receptor | Radioligand Binding Assay | [1] |

| Selectivity | > 227-fold | 5-HT2C over 5-HT2A and 5-HT2B receptors | Radioligand Binding Assay | [1] |

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for the 5-HT2C receptor.

Materials:

-

Cell membranes prepared from cells recombinantly expressing the human 5-HT2C receptor.

-

[3H]-Mesulergine (a radiolabeled 5-HT2C receptor antagonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Multi-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a multi-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of [3H]-Mesulergine.

-

Varying concentrations of this compound (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of a non-labeled 5-HT2C antagonist (e.g., mianserin).

-

-

Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology to Measure GABAergic Currents

This protocol is designed to measure the effect of this compound on GABA-evoked currents in neurons, providing functional evidence of its modulatory role.

Materials:

-

Cultured neurons or brain slices.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution for the patch pipette (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2).

-

GABA.

-

This compound.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope.

-

Micromanipulators.

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Patch Pipette: Pull glass pipettes and fill them with the internal solution. The pipette resistance should be in the range of 3-5 MΩ.

-

Whole-Cell Configuration: Under visual guidance using a microscope, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal). Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Recording: Clamp the neuron at a holding potential of -60 mV.

-

GABA Application: Apply a known concentration of GABA to the neuron to evoke an inward chloride current (IGABA).

-

This compound Application: Perfuse the neuron with a solution containing this compound for a few minutes.

-

Post-Drug GABA Application: While in the presence of this compound, re-apply the same concentration of GABA and record the evoked current.

-

Data Analysis: Compare the amplitude of IGABA before and after the application of this compound. An increase in the current amplitude would indicate a potentiation of the GABAergic response.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound activating 5-HT2C receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining 5-HT2C receptor binding affinity.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for measuring GABAergic current modulation.

References

(S)-Bexicaserin: A Deep Dive into Preclinical Pharmacokinetics and Metabolism

An In-Depth Technical Guide for Drug Development Professionals

Introduction

(S)-Bexicaserin, also known as LP-352, is a potent and highly selective 5-HT2C receptor superagonist under development for the treatment of developmental and epileptic encephalopathies (DEEs). Its unique pharmacological profile, with negligible activity at 5-HT2A and 5-HT2B receptors, suggests a favorable safety profile, particularly concerning the cardiovascular risks associated with non-selective serotonergic agents. Understanding the pharmacokinetic and metabolic fate of this compound in preclinical animal models is crucial for its continued development and for predicting its clinical performance. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal species, alongside detailed experimental methodologies.

Pharmacokinetics in Animal Models

While specific quantitative pharmacokinetic data from animal studies are not extensively published, preclinical studies in rats and cynomolgus monkeys have been conducted to support the clinical development of this compound. These studies are essential for understanding the drug's disposition and for allometric scaling to predict human pharmacokinetics.

Data Presentation

The following tables summarize the known pharmacokinetic parameters of this compound. It is important to note that detailed quantitative data from non-clinical animal studies are limited in the public domain. The information presented here is compiled from various sources and may include data from human clinical trials for illustrative purposes, which should be interpreted with caution when extrapolating to animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

| Parameter | Rat | Cynomolgus Monkey | Human (Healthy Volunteers) |

| Dose (Route) | N/A | N/A | 1 - 24 mg (Oral) |

| Tmax (h) | N/A | N/A | 1.02 - 1.54[1][2] |

| Cmax (ng/mL) | N/A | N/A | Dose-dependent increase |

| AUC (ng·h/mL) | N/A | N/A | Greater than dose-proportional increase[1][2] |

| t½ (h) | N/A | N/A | 4.67 - 6.66[1] |

| CL/F (L/h) | N/A | N/A | 45.9 - 125 |

| Renal Clearance (L/h) | Significant | Significant | 5.04 - 6.58 |

| Oral Bioavailability (%) | Excellent | N/A | N/A |

| Brain-to-Plasma Ratio | Good CNS partitioning | N/A | N/A |

N/A: Not publicly available.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Humans

| Parameter | 3 mg TID | 6 mg TID | 12 mg TID | 18 mg TID |

| Cmax Accumulation Ratio | 1.5 - 5.1-fold for all analytes after multiple doses | |||

| M20 Metabolite Exposure | 9 to 33-fold higher than bexicaserin |

TID: Three times a day. Data from a multiple ascending dose study in healthy human participants.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices in drug development, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Studies

A typical experimental workflow for an in vivo pharmacokinetic study in rats or monkeys is outlined below.

Experimental Workflow for In Vivo Pharmacokinetic Studies

-

Animal Models: Studies would likely be conducted in standard laboratory animal models such as male and female Sprague-Dawley or Wistar rats and cynomolgus monkeys. Animals would be acclimated to the facility for a period of at least one week before the study.

-

Dose Administration: For oral pharmacokinetic studies, this compound would be formulated in a suitable vehicle, such as 0.5% methylcellulose, and administered via oral gavage. For intravenous studies to determine absolute bioavailability, the drug would be dissolved in a biocompatible solvent and administered via a cannulated vein.

-

Sample Collection: Serial blood samples would be collected at predetermined time points post-dose from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in monkeys). Plasma would be harvested by centrifugation and stored frozen until analysis. For assessment of central nervous system distribution, brain tissue would be collected at the end of the study.

-

Bioanalytical Method: Plasma and brain homogenate concentrations of this compound and its metabolites would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Bioanalytical Method for this compound and its Metabolites

A highly sensitive and specific LC-MS/MS method for the quantification of bexicaserin and its three major metabolites (M9, M12, and M20) in human plasma and urine has been developed and validated. While the specific matrix for animal studies would differ, the principles of the method would be similar.

-

Sample Preparation:

-

Bexicaserin: Solid-phase extraction (SPE) is employed to extract bexicaserin and its deuterated internal standard from the biological matrix.

-

Metabolites (M9, M12, M20): Protein precipitation followed by phospholipid removal is used for the extraction of the metabolites and their respective internal standards.

-

-

Chromatographic Separation:

-

Bexicaserin: Chromatographic separation is achieved on a Poroshell EC-C18 column with a gradient elution program.

-

Metabolites: A HSS T3-C18 column is used for the separation of the three metabolites.

-

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

Metabolism of this compound

This compound is primarily cleared through hepatic metabolism. In humans, less than 5% of the parent drug is excreted unchanged in the urine, indicating that metabolism is the major route of elimination. The primary metabolic pathways are glucuronidation and oxidation, leading to the formation of three main circulating, pharmacologically inactive metabolites: M9, M12, and M20. M20 is the major metabolite, with exposures ranging from 9 to 33 times that of the parent compound in humans.

Metabolic Pathways

The exact chemical structures of the metabolites M9, M12, and M20 have been elucidated, allowing for a proposed metabolic pathway. The metabolism is thought to involve UDP-glucuronosyltransferases (UGTs) and likely cytochrome P450 (CYP) enzymes for the oxidative transformations. While specific CYP and UGT enzymes responsible for bexicaserin metabolism have not been definitively identified in the public literature, it is known that the drug has a low potential for CYP-mediated drug-drug interactions.

Proposed Metabolic Pathway of this compound

In Vitro Metabolism Studies

To characterize the metabolic pathways and enzyme kinetics, a series of in vitro studies would typically be conducted.

-

Metabolic Stability in Liver Microsomes and Hepatocytes: this compound would be incubated with liver microsomes and hepatocytes from various species (including rat, monkey, and human) to determine its intrinsic clearance and metabolic stability. This data helps in predicting in vivo hepatic clearance.

-

Reaction Phenotyping: To identify the specific CYP and UGT enzymes involved in the metabolism of this compound, reaction phenotyping studies would be performed using a panel of recombinant human CYP and UGT enzymes. Chemical inhibitors of specific enzymes would also be used in incubations with human liver microsomes to confirm the contribution of each enzyme.

-

Transporter Studies:

-

Caco-2 Permeability Assay: This assay is used to assess the intestinal permeability of a drug candidate and to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp). This compound has been reported to have a low likelihood of P-gp interactions.

-

Workflow for Caco-2 Permeability Assay:

-

Workflow for Caco-2 Permeability and P-gp Substrate Assessment

Conclusion

This compound exhibits favorable pharmacokinetic properties in preclinical species, including excellent oral bioavailability and good central nervous system penetration. It is primarily cleared through hepatic metabolism, forming three major inactive metabolites. The low potential for CYP-mediated drug-drug interactions and P-glycoprotein involvement further enhances its promising safety profile. While detailed quantitative data and specific experimental protocols from animal studies are not fully available in the public domain, the collective evidence from preclinical and clinical studies supports the continued development of this compound as a potential new treatment for developmental and epileptic encephalopathies. Further research to fully elucidate the specific enzymes involved in its metabolism and to provide a more comprehensive picture of its disposition in animal models would be beneficial for a complete understanding of its pharmacology.

References

- 1. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of Bexicaserin in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of Bexicaserin in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Bexicaserin IUPAC name and chemical identifiers

(S)-Bexicaserin , a novel pharmaceutical agent, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and mechanism of action. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a potent and selective serotonin 5-HT2C receptor agonist.[1] Its precise chemical structure and properties are crucial for understanding its pharmacological profile.

IUPAC Name and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2][3]diazepino[6,7,1-hi]indole-8-carboxamide .[4]

A comprehensive list of its chemical identifiers is provided in the table below for unambiguous identification and cross-referencing in scientific literature and databases.

| Identifier Type | Identifier |

| IUPAC Name | (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2]diazepino[6,7,1-hi]indole-8-carboxamide |

| CAS Number | 2035818-24-5 |

| PubChem CID | 122662787 |

| InChI | InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1 |

| InChIKey | KGOOOHQKLRUVSF-VIFPVBQESA-N |

| Canonical SMILES | C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |

| Molecular Formula | C15H19F2N3O |

| Molecular Weight | 295.33 g/mol |

| Synonyms | LP-353, LP 352, AN352, E-3620 |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 295.33 g/mol | |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 295.14961856 | |

| Monoisotopic Mass | 295.14961856 | |

| Topological Polar Surface Area | 44.4 Ų | |

| Heavy Atom Count | 21 | |

| Complexity | 393 | |

| Solubility in DMSO | ≥ 2.5 mg/mL (8.47 mM) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route, as detailed in patent literature. For full experimental details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.

Step A: Preparation of methyl 3-formyl-1H-indole-4-carboxylate

-

A 2M solution of oxalyl dichloride in dichloromethane (DCM) is cooled in an ice-water bath.

-

N,N-dimethylformamide (DMF) is added dropwise under a nitrogen atmosphere, and the mixture is stirred.

-

A solution of methyl 1H-indole-4-carboxylate in DCM is then added, and the reaction is warmed to room temperature.

-

The solvent is removed, and the residue is treated with tetrahydrofuran (THF) and aqueous ammonium acetate, followed by refluxing.

-

The product is extracted with ethyl acetate.

Step B: Subsequent Steps The intermediate from Step A undergoes a series of further reactions, including the formation of the diazepino-indole core and the introduction of the methyl group with the correct stereochemistry. The final step involves the amidation of the carboxylic acid with 2,2-difluoroethanamine to yield this compound. The enantiomers are separated using chiral HPLC.

PACIFIC Clinical Trial Protocol

The PACIFIC study was a Phase 1b/2a clinical trial designed to evaluate the safety, tolerability, and efficacy of bexicaserin in patients with developmental and epileptic encephalopathies (DEEs).

Study Design:

-

Phase: 1b/2a, randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.

-

Participants: Patients aged 12 to 65 years with a diagnosis of a DEE, taking 1-4 concomitant antiseizure medications.

-

Randomization: Participants were randomized in a 4:1 ratio to receive either bexicaserin or a placebo.

Treatment Protocol:

-

Screening and Baseline: A 5-week screening period and baseline evaluations were conducted.

-

Titration Period: A 15-day flexible dose titration period where participants received escalating doses of bexicaserin (or placebo) of 6 mg, 9 mg, or 12 mg three times daily, with each dose level maintained for 5 days.

-

Maintenance Period: Participants continued on the highest tolerated dose for a 60-day maintenance period.

-

Open-Label Extension (OLE): Following the initial study period, eligible participants could enroll in a 52-week open-label extension study.

Mechanism of Action and Signaling Pathway

Bexicaserin is a selective 5-HT2C receptor agonist. Activation of the 5-HT2C receptor is believed to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability, which is a key factor in seizure generation.

The primary signaling cascade initiated by the activation of the 5-HT2C receptor, a G-protein-coupled receptor (GPCR), involves the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The downstream effects of this pathway are thought to include the modulation of GABAergic interneuron activity, leading to an overall increase in inhibitory tone in the brain.

Experimental Workflow Visualization

References

- 1. Bexicaserin - Wikipedia [en.wikipedia.org]

- 2. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Investigational History of (S)-Bexicaserin for Developmental and Epileptic Encephalopathies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Bexicaserin (formerly LP352) is an investigational, orally administered, highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently in late-stage clinical development for the treatment of seizures associated with Developmental and Epileptic Encephalopathies (DEEs). DEEs are a group of severe, rare, and often drug-resistant epilepsy syndromes that are characterized by refractory seizures and developmental delay or regression. Preclinical and clinical evidence to date suggests that this compound's targeted mechanism of action offers a promising new therapeutic strategy for this patient population with a significant unmet medical need. This technical guide provides a comprehensive overview of the investigational history of this compound, detailing its mechanism of action, preclinical pharmacology, clinical trial data, and pharmacokinetic profile.

Mechanism of Action: A Selective 5-HT2C Receptor Superagonist

This compound is designed as a highly selective superagonist of the 5-HT2C receptor. Its therapeutic rationale is based on the growing body of evidence implicating serotonergic dysfunction in the pathophysiology of epilepsy. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on GABAergic interneurons in various brain regions, including those implicated in seizure generation and propagation.

Activation of the 5-HT2C receptor by this compound is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability.[1] The proposed signaling pathway is initiated by the binding of this compound to the 5-HT2C receptor, leading to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ in GABAergic interneurons is hypothesized to enhance their inhibitory output, leading to a reduction in neuronal hyperexcitability and seizure activity.

dot

Preclinical Investigational History

The anti-seizure potential of this compound was evaluated in a battery of preclinical models designed to represent the diverse etiologies of DEEs.

Experimental Protocols

-

Zebrafish Models:

-

scn1Lab-/- Mutant Zebrafish (Dravet Syndrome Model): Larvae with mutations in the zebrafish ortholog of the human SCN1A gene were utilized. Locomotor activity was tracked in 96-well plates using an automated system, and brain epileptiform activity was measured via non-invasive surface recordings from the optic tectum.[1]

-

Chemoconvulsant-Induced Seizure Models:

-

-

Mouse Model:

-

Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ, a GABA-A receptor antagonist, was administered intravenously to mice. The latency to the first myoclonic twitch and the onset of generalized clonus were recorded.[1]

-

Preclinical Efficacy Data

This compound demonstrated broad anti-seizure activity across these preclinical models, suggesting its potential efficacy in DEEs with various underlying causes.

| Model System | Seizure Etiology | Key Findings |

| scn1Lab-/- Zebrafish | Genetic (Sodium Channel) | Reduced locomotor activity and both the frequency (84% reduction) and duration (85% reduction) of epileptiform events. |

| EKP-Treated Zebrafish | Reduced GABAergic Signaling | Averaged a 69.1% reduction in brain seizure activity. |

| KA-Treated Zebrafish | Excessive Glutamatergic Excitation | Produced an 82.4% reduction in brain seizure activity. |

| PTZ-Treated Mice | GABA-A Receptor Antagonism | Dose-dependent increase in the latency to the first myoclonic twitch and the onset of generalized clonus. |

Clinical Investigational History: The PACIFIC Trial

The cornerstone of the clinical investigation of this compound in DEEs is the Phase 1b/2a PACIFIC trial and its ongoing open-label extension (OLE).

PACIFIC Trial: Experimental Protocol

The PACIFIC study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and efficacy of oral this compound as an adjunctive therapy in adolescents and adults with DEEs.

-

Study Population: 52 participants aged 12-65 years with a diagnosis of a DEE, including Dravet Syndrome (DS), Lennox-Gastaut Syndrome (LGS), and other DEEs. Participants were on a stable regimen of 1-4 concomitant anti-seizure medications (ASMs).

-

Study Design:

-

Screening and Baseline: A 5-week screening period and baseline evaluations.

-

Treatment Period:

-

Titration Phase (15 days): A flexible dose-titration of this compound (6 mg, 9 mg, or 12 mg three times daily) or placebo.

-

Maintenance Phase (60 days): Participants continued on their highest tolerated dose.

-

-

-

Primary Endpoints: Safety and tolerability, and the change from baseline in countable motor seizure frequency.

dot

PACIFIC Trial: Efficacy Data

This compound demonstrated a statistically significant and clinically meaningful reduction in seizure frequency compared to placebo.

| Efficacy Endpoint | This compound | Placebo |

| Overall Population | ||

| Median Reduction in Countable Motor Seizures | 53.3% | 20.8% |

| By DEE Subtype | ||

| Dravet Syndrome (DS) | 72.1% | N/A |

| Lennox-Gastaut Syndrome (LGS) | 48.1% | N/A |

| Other DEEs | 61.2% | N/A |

PACIFIC Open-Label Extension (OLE) Data

Participants who completed the PACIFIC trial were eligible to enroll in a 52-week OLE study. The OLE data demonstrated a sustained and durable anti-seizure effect of this compound.

| Efficacy Endpoint (12-month OLE) | Result |

| Overall Median Reduction in Countable Motor Seizures | 59.3% |

| Median Seizure Reduction (originally on Bexicaserin) | 60.4% |

| Median Seizure Reduction (crossed over from Placebo) | 58.2% |

Safety and Tolerability

This compound was generally well-tolerated in the PACIFIC trial and its OLE.

| Safety Finding | Observation |

| Most Common Adverse Events (AEs) | Somnolence, decreased appetite, constipation, diarrhea, and lethargy. |

| Serious Adverse Events (SAEs) | Three participants in the Bexicaserin group reported an SAE (ankle fracture, constipation, increased seizures). No SAEs were reported in the placebo group. |

| Discontinuations due to AEs | Nine participants in the Bexicaserin group discontinued due to an AE. No participants in the placebo group discontinued. |

| OLE Safety Profile | Favorable safety and tolerability were observed, with 92.7% of participants remaining in the study for the full 12 months. The most common treatment-emergent AEs were upper respiratory tract infections, seizures, COVID-19, decreased appetite, and lethargy. |

Pharmacokinetic Profile

Pharmacokinetic data for this compound has been characterized in Phase 1 studies in healthy participants.

| Pharmacokinetic Parameter | Finding |

| Absorption | Rapidly absorbed with a median Tmax of approximately 1-2 hours. |

| Metabolism | Metabolized to three circulatory pharmacologically inactive metabolites, with M20 being the major metabolite. |

| Elimination | The overall clearance suggests that hepatic metabolism and/or excretion is the main elimination pathway. |

| Food Effect | A high-fat meal did not alter the exposure of this compound, supporting its administration without regard to food. |

Ongoing and Future Directions

Based on the positive results from the PACIFIC study, this compound has advanced into a global Phase 3 program. The DEEp (Developmental and Epileptic Encephalopathies) program includes the DEEp SEA study, which is evaluating this compound in patients with Dravet syndrome, and the DEEp OCEAN study for patients with other DEEs.

Conclusion

The investigational history of this compound for the treatment of DEEs demonstrates a promising trajectory from a well-defined mechanism of action to robust preclinical efficacy and positive clinical trial results. Its novel approach of selectively targeting the 5-HT2C receptor to modulate GABAergic neurotransmission offers a potential new therapeutic option for individuals with these severe and often intractable epilepsy syndromes. The ongoing Phase 3 program will be crucial in further defining the efficacy, safety, and ultimate role of this compound in the management of DEEs.

References

Methodological & Application

Application Notes and Protocols for (S)-Bexicaserin in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bexicaserin, also known as LP352, is a potent and selective 5-HT2C receptor superagonist currently under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[1][2][3] Preclinical studies in rodent models have been instrumental in characterizing its anticonvulsant properties. These application notes provide a detailed overview of the dosages and protocols used in key in vivo rodent studies of this compound to guide researchers in designing and executing similar experiments.

This compound's mechanism of action involves the activation of 5-HT2C receptors, which is thought to modulate GABAergic neurotransmission and consequently suppress the central hyperexcitability that leads to seizures.[2][4] Its high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors is a key feature, potentially minimizing the risk of adverse effects associated with non-selective serotonergic agents.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in preclinical rodent models of seizures. It is important to note that specific effective doses can vary depending on the animal model, strain, age, and the specific experimental conditions.

| Animal Model | Strain | Seizure Induction Method | Route of Administration | Dosage Range | Key Findings |

| Mouse | DBA/1 | Audiogenic (Acoustic) Stimulus | Oral (p.o.) | Dose-dependent | Dose-dependently decreased the incidence of all seizure types and prevented respiratory arrest. |

| Mouse | Not Specified | Pentylenetetrazol (PTZ) | Oral (p.o.) | Dose-dependent | Produced a dose-dependent increase in the latency to the first myoclonic twitch and the onset of generalized clonus. |

Note: While studies confirm a dose-dependent effect, the precise numerical dosage ranges in mg/kg for these specific rodent studies are not publicly available in the reviewed literature. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental setup.

Signaling Pathway

This compound acts as a superagonist at the 5-HT2C receptor, a G-protein coupled receptor. Its activation is believed to modulate downstream signaling cascades that ultimately lead to a reduction in neuronal hyperexcitability.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Audiogenic Seizure Model in DBA/1 Mice

This model is used to evaluate the efficacy of anticonvulsant compounds against seizures induced by a loud acoustic stimulus.

Experimental Workflow:

Caption: Workflow for the audiogenic seizure model.

Methodology:

-

Animal Model: DBA/1 mice, known for their susceptibility to audiogenic seizures, are commonly used. Studies have utilized mixed-sex mice aged 23-24 days.

-

Priming Phase: To ensure a consistent seizure response, mice undergo a priming phase. This involves exposing them to a single acoustic stimulus (e.g., 110-120 dB) once daily for three consecutive days. Animals that exhibit respiratory arrest, a severe outcome of the seizure, are resuscitated and selected for the testing phase.

-

Drug Administration: On the fourth day, this compound or a vehicle control is administered orally (p.o.). While the specific vehicle has not been disclosed in the available literature, a common vehicle for oral administration in rodent studies is a solution of 0.5% methylcellulose in water. The volume of administration should be calculated based on the animal's body weight (typically 5-10 mL/kg).

-

Seizure Induction and Observation: At predetermined time points following drug administration (e.g., 0.5, 6, and 24 hours), mice are exposed to the same acoustic stimulus used in the priming phase. Key parameters to observe and record include:

-

The incidence and latency of different seizure phases (wild running, clonic seizures, tonic seizures).

-

The incidence of respiratory arrest.

-